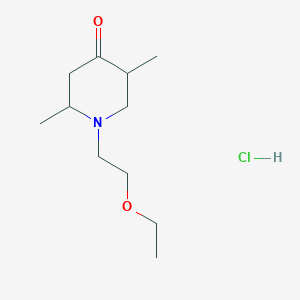
Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)- is an organic compound with the molecular formula C15H13N3O4 It is a derivative of diazene, characterized by the presence of both ethoxybenzoyl and nitrophenyl groups
Vorbereitungsmethoden
The synthesis of Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)- typically involves the reaction of 4-ethoxybenzoyl chloride with 4-nitroaniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes diazotization to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions, where the ethoxy group may be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxybenzoyl group may also play a role in modulating the compound’s activity by influencing its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)- can be compared with other diazene derivatives such as:
Diazene, (4-nitrophenyl)phenyl-: This compound lacks the ethoxybenzoyl group, which may result in different chemical and biological properties.
Diazene, (4-aminophenyl)(4-nitrophenyl)-:
Eigenschaften
CAS-Nummer |
562081-35-0 |
|---|---|
Molekularformel |
C15H13N3O4 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
4-ethoxy-N-(4-nitrophenyl)iminobenzamide |
InChI |
InChI=1S/C15H13N3O4/c1-2-22-14-9-3-11(4-10-14)15(19)17-16-12-5-7-13(8-6-12)18(20)21/h3-10H,2H2,1H3 |
InChI-Schlüssel |
PIWKDLYLVBFMSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)

![5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B14232542.png)


![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)

![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)

